molecular formula C11H11ClN2O2 B2655345 3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione CAS No. 24756-07-8

3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione

Cat. No.: B2655345
CAS No.: 24756-07-8
M. Wt: 238.67
InChI Key: ISOQCKAWKCUSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione is a chemical compound with the molecular formula C11H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a pentane-2,4-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione typically involves the reaction of 4-chlorophenylhydrazine with acetylacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The general reaction scheme is as follows:

4-chlorophenylhydrazine+acetylacetoneThis compound\text{4-chlorophenylhydrazine} + \text{acetylacetone} \rightarrow \text{this compound} 4-chlorophenylhydrazine+acetylacetone→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylhydrazine: A precursor in the synthesis of 3-[2-(4-chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione.

    Acetylacetone: Another precursor used in the synthesis.

    Other hydrazinylidene derivatives: Compounds with similar structures but different substituents on the hydrazinylidene moiety.

Uniqueness

This compound is unique due to its specific combination of a chlorophenyl group and a hydrazinylidene moiety attached to a pentane-2,4-dione structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(Z)-3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYHAGZQWASBN-IUIMFOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.